![molecular formula C24H22N2O3S2 B2695410 N-(benzo[d]thiazol-2-yl)-N-benzyl-3-tosylpropanamide CAS No. 941877-91-4](/img/structure/B2695410.png)

N-(benzo[d]thiazol-2-yl)-N-benzyl-3-tosylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[d]thiazol-2-yl is a common moiety in medicinal chemistry, known for its diverse biological activities . The benzyl group is a common substituent in organic chemistry, often used to protect reactive functional groups during chemical reactions.

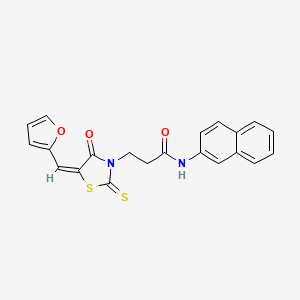

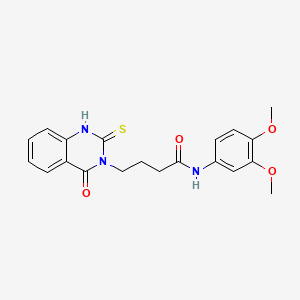

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques provide information about the functional groups, connectivity of atoms, and molecular weight of the compound.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as melting point, solubility, and stability, can be determined experimentally. These properties are influenced by the compound’s molecular structure and functional groups .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Applications

- A study by Zablotskaya et al. (2013) synthesized a series of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives. These compounds exhibited psychotropic, anti-inflammatory, cytotoxic, and antimicrobial activities. The sedative action, anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines were highlighted, demonstrating the compound's potential in therapeutic applications Zablotskaya et al., 2013.

Anti-Inflammatory and Wound Healing

- Incerti et al. (2018) designed and synthesized 4-thiazolidinone derivatives combining a benzisothiazole and 4-thiazolidinone framework. These compounds showed significant anti-inflammatory and potential wound healing effects, with one derivative inhibiting MMP-9 at nanomolar levels, indicating their potential in treating tissue damage and inflammatory conditions Incerti et al., 2018.

Corrosion Inhibition

- Research by Hu et al. (2016) on benzothiazole derivatives investigated their effectiveness as corrosion inhibitors for carbon steel in acidic solutions. The study demonstrated that these compounds provide extra stability and higher inhibition efficiencies against steel corrosion, suggesting applications in industrial maintenance and protection Hu et al., 2016.

Antimicrobial and Anticancer Properties

- A review by Sharma et al. (2013) highlighted the medicinal significance of the benzothiazole scaffold, noting its wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. Benzothiazole derivatives represent a significant class of compounds with potential therapeutic applications across a variety of diseases Sharma et al., 2013.

CNS Targeted Drugs

- Hroch et al. (2015) discussed the potential of benzothiazole compounds in central nervous system (CNS) targeted drugs. These compounds have shown promising results in the treatment of various neurological disorders, indicating their potential as therapeutic agents for epilepsy, Alzheimer's disease, and other neurodegenerative diseases Hroch et al., 2015.

Wirkmechanismus

Target of Action

The primary target of the compound N-(benzo[d]thiazol-2-yl)-N-benzyl-3-tosylpropanamide, also known as N-(1,3-benzothiazol-2-yl)-N-benzyl-3-(4-methylbenzenesulfonyl)propanamide, is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition suppresses the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Biochemical Pathways

The inhibition of COX enzymes by this compound affects the arachidonic acid pathway . This results in a decrease in the production of thromboxane, prostaglandins (PGE2), and prostacyclin, which are involved in inflammation and pain signaling .

Pharmacokinetics

Similar compounds have been shown to have favorable pharmacokinetic profiles . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability would need further investigation.

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of inflammation and pain signaling due to the reduction in the production of thromboxane, prostaglandins (PGE2), and prostacyclin .

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-N-benzyl-3-(4-methylphenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3S2/c1-18-11-13-20(14-12-18)31(28,29)16-15-23(27)26(17-19-7-3-2-4-8-19)24-25-21-9-5-6-10-22(21)30-24/h2-14H,15-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEDCKFTKZKLEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide](/img/structure/B2695327.png)

![4-[methyl(phenyl)sulfamoyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2695328.png)

![Methyl 2-(isoxazole-5-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2695332.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2695335.png)

![5-(3-chlorophenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2695339.png)

![2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]aniline](/img/structure/B2695343.png)

![1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2695345.png)

![N-(4-butylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2695350.png)